molecular formula C14H9Cl3N4OS B2403943 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,4,6-trichlorophenyl)acetamide CAS No. 496027-93-1

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,4,6-trichlorophenyl)acetamide

Cat. No.: B2403943
CAS No.: 496027-93-1
M. Wt: 387.66
InChI Key: JTUXQEATKXSPMU-UHFFFAOYSA-N
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Description

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,4,6-trichlorophenyl)acetamide is a complex organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazolopyridine core and a trichlorophenylacetamide moiety, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,4,6-trichlorophenyl)acetamide typically involves a multi-step process. One common method starts with the preparation of the triazolopyridine core. This can be achieved through a one-pot synthesis involving the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions . The resulting intermediate is then subjected to further reactions to introduce the thio and acetamide functionalities.

Industrial Production Methods

Industrial production of this compound may involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,4,6-trichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The trichlorophenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the trichlorophenyl ring.

Scientific Research Applications

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,4,6-trichlorophenyl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,4,6-trichlorophenyl)acetamide is unique due to its specific combination of a triazolopyridine core and a trichlorophenylacetamide moiety. This structure imparts distinct biological activities and makes it a valuable compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)-N-(2,4,6-trichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3N4OS/c15-8-5-9(16)13(10(17)6-8)18-12(22)7-23-14-20-19-11-3-1-2-4-21(11)14/h1-6H,7H2,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUXQEATKXSPMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1)SCC(=O)NC3=C(C=C(C=C3Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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